2-Isopropyl-4-(piperazin-1-yl)pyrimidine
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Overview
Description
2-Isopropyl-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group at the 2-position and a piperazine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-Isopropyl-4-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine: Similar structure but with a methyl group instead of a piperazine ring.
2-(1-Piperazinyl)pyrimidine: Lacks the isopropyl group, making it structurally simpler.
Uniqueness
2-Isopropyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group and a piperazine ring on the pyrimidine core makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-piperazin-1-yl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C11H18N4/c1-9(2)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
TZYJPNYWVRVCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCNCC2 |
Origin of Product |
United States |
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